2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
The compound 2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (hereafter referred to as the "target compound") is a 4H-chromene derivative with a benzyloxy group at the 4-position and a methoxy group at the 3-position on the aryl substituent. Its molecular formula is C24H22N2O4, with a molecular weight of 402.44 g/mol .
Properties
Molecular Formula |
C24H22N2O4 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-amino-4-(3-methoxy-4-phenylmethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C24H22N2O4/c1-28-21-12-16(10-11-19(21)29-14-15-6-3-2-4-7-15)22-17(13-25)24(26)30-20-9-5-8-18(27)23(20)22/h2-4,6-7,10-12,22H,5,8-9,14,26H2,1H3 |
InChI Key |
NLIXIMNXFHNLLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Aminohydroxylation of Fumarate Derivatives
- Starting from dimethyl fumarate , the compound is converted into a tert-butyl diester to facilitate later deprotection steps.
- A modified Sharpless asymmetric aminohydroxylation protocol is employed using osmium tetroxide (OsO4) and chiral ligands such as (DHQD)2PHAL or (DHQ)2PHAL to induce stereoselectivity.
- The reaction is conducted at low temperature (-15°C) to suppress side reactions like asymmetric dihydroxylation.
- The aminohydroxylation yields protected hydroxyaspartate intermediates with high diastereoselectivity (syn isomers) and enantiomeric ratios around 70:30.
- The use of 4-chlorobenzoyloxycarbamate as the nitrogen source improves reaction efficiency compared to traditional N-chlorocarbamate reagents.
O-Alkylation and Deprotection
- The free hydroxyl group of the hydroxyaspartate intermediate is alkylated with a bromide derivative corresponding to the benzyloxy-methoxyphenyl substituent.
- This step is typically performed using sodium hydride (NaH) in dimethylformamide (DMF) at low temperature (-15°C to room temperature) to ensure high yield (~99%).
- Global deprotection is achieved using trifluoroacetic acid (TFA) in chloroform, yielding the enantioenriched target compound.
Alternative Routes for Racemic Mixtures
- By omitting the chiral ligand in the aminohydroxylation step, racemic mixtures of the 2,3-syn isomers can be synthesized for biological testing.
- This route simplifies the process but sacrifices stereochemical control.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Conversion to tert-butyl diester | t-BuOH, n-BuLi, THF | 0°C to RT | 71 | Streamlines deprotection |
| Asymmetric aminohydroxylation | OsO4, (DHQD)2PHAL or (DHQ)2PHAL, 4-chlorobenzoyloxycarbamate, MeCN/H2O | -15°C to RT | 63-65 | Diastereoselective, er ~70:30 |
| O-Alkylation | NaH, DMF, bromide derivative | -15°C to RT | 98-99 | High efficiency |
| Global deprotection | TFA, CHCl3 | RT | 84-100 | Yields enantioenriched final product |
Research Findings and Optimization Notes
- The use of chiral ligands in the aminohydroxylation step is critical for obtaining enantioenriched products, which is important for biological activity.
- Low temperature control (-15°C) is essential to minimize side reactions and improve selectivity.
- The choice of protecting groups (tert-butyl esters) facilitates mild deprotection conditions, preserving sensitive functional groups.
- The benzyloxy substituent is introduced via O-alkylation, which proceeds with excellent yield and minimal side products.
- The synthetic route allows access to all four stereoisomers by varying the chiral ligand and starting materials, enabling comprehensive biological evaluation.
Summary Table of Preparation Method
| Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Esterification | t-BuOH, n-BuLi, THF | Prepare tert-butyl diester | 71% yield |
| 2. Asymmetric aminohydroxylation | OsO4, chiral ligand, 4-chlorobenzoyloxycarbamate, MeCN/H2O | Introduce amino and hydroxyl groups stereoselectively | 63-65% yield, er ~70:30 |
| 3. O-Alkylation | NaH, DMF, bromide derivative | Attach benzyloxy-methoxyphenyl | 98-99% yield |
| 4. Deprotection | TFA, CHCl3 | Remove protecting groups | 84-100% yield |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional group targeted. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl Ring
Key structural analogs differ primarily in substituents on the aryl ring and the chromene scaffold. Below is a comparative analysis:
Table 1: Substituent and Activity Comparison
*Estimated based on structural similarity.
Key Observations:
- Dimethoxy and Phenyl Substitutions: The (4R,7S)-dimethoxy-phenyl analog exhibits anticancer activity via apoptosis induction, likely due to enhanced planarity and interactions with cellular targets . The 7-phenyl group may sterically hinder non-specific binding.
- UCPH-101: The naphthalen-1-yl group at position 7 in UCPH-101 confers selectivity for excitatory amino acid transporter subtype 1 (EAAT1), highlighting the role of bulky substituents in target specificity .
Structural Conformation and Crystallography
Crystal structure data reveal critical differences in molecular conformation:
- Target Compound: No crystallographic data are available, but analogs like the (4R,7S)-dimethoxy derivative adopt a half-boat conformation in the cyclohexenone ring and a "V" shape in the pyran ring, facilitating intermolecular hydrogen bonding .
- 4-Methoxyphenyl Analog (): The fused cyclohexenone and pyran rings adopt sofa conformations, stabilized by N–H···N and N–H···O hydrogen bonds, forming corrugated layers .
Physicochemical Properties
| Property | Target Compound | 4-Chloro Analog (4g) | UCPH-101 |
|---|---|---|---|
| LogP (Predicted) | ~3.5* | ~3.8* | ~4.2* |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 |
| Rotatable Bonds | 6 | 6 | 7 |
*Estimated using fragment-based methods.
Biological Activity
2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a chromene core structure that includes various functional groups such as an amino group, a benzyloxy substituent, and a methoxy group. These features contribute to its biological activity and potential interactions with various biological targets.
Molecular Formula: C28H28N6O3
Molecular Weight: 496.56 g/mol
CAS Number: 442523-60-6
Antimicrobial Activity
Research indicates that the compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by interfering with essential cellular processes. The specific mechanisms of action are still under investigation but may involve enzyme inhibition or disruption of cell membrane integrity.
Anticancer Properties
The anticancer potential of this compound has garnered attention in recent studies. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:
| Cell Line | Survival Rate (%) | IC50 (µM) |
|---|---|---|
| HCT 116 | 20% | Not specified |
| PC3 | 63% | Not specified |
| NCI-H727 | 41% | Not specified |
These results indicate that the compound can significantly reduce cell viability in specific cancer types, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. It may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response. This activity could be beneficial in treating conditions characterized by chronic inflammation.
The mechanisms through which 2-Amino-4-(4-(benzyloxy)-3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its biological effects include:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction: It may interact with receptors that play critical roles in cellular signaling pathways.
- Cell Cycle Arrest: Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
A notable study focused on the synthesis and biological assessment of related chromene derivatives demonstrated the efficacy of these compounds as tyrosinase inhibitors. The study provided insights into structure-activity relationships (SAR) that can guide future research on similar compounds.
Table: Biological Assessment of Related Compounds
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Tyrosinase Inhibitor | 15 |
| Compound B | Cytotoxicity | 25 |
| Compound C | Antimicrobial | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
